molecular formula C20H38O6 B14141600 Sorbitan, tetradecanoate CAS No. 56645-05-7

Sorbitan, tetradecanoate

Cat. No.: B14141600
CAS No.: 56645-05-7
M. Wt: 374.5 g/mol
InChI Key: KHCJXZZSXZAYPX-RDNNMJBUSA-N
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Description

Sorbitan, tetradecanoate, also known as sorbitan monomyristate, is a nonionic surfactant derived from the esterification of sorbitan with tetradecanoic acid (myristic acid). It is commonly used in various industries due to its emulsifying, dispersing, and stabilizing properties. This compound is part of the larger family of sorbitan esters, which are widely utilized in food, pharmaceuticals, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan, tetradecanoate is synthesized through the esterification of sorbitan with tetradecanoic acid. The reaction typically involves heating sorbitan and tetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated in large reactors. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, tetradecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding sorbitan and tetradecanoic acid. Transesterification involves the exchange of the ester group with another alcohol or acid, forming new esters .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sorbitan, tetradecanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of sorbitan, tetradecanoate is its ability to reduce surface and interfacial tension between different phases, such as oil and water. This property is due to its amphiphilic nature, with a hydrophilic sorbitan head and a hydrophobic tetradecanoate tail. By aligning at the interface, it stabilizes emulsions and dispersions, preventing phase separation .

Comparison with Similar Compounds

Uniqueness: Sorbitan, tetradecanoate is unique due to its specific fatty acid chain length (tetradecanoic acid), which imparts distinct physical and chemical properties. It offers a balance between hydrophilicity and lipophilicity, making it suitable for a wide range of applications compared to other sorbitan esters .

Properties

CAS No.

56645-05-7

Molecular Formula

C20H38O6

Molecular Weight

374.5 g/mol

IUPAC Name

[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate

InChI

InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1

InChI Key

KHCJXZZSXZAYPX-RDNNMJBUSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O

Origin of Product

United States

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